molecular formula C54H97NO3 B10831051 CLinDMA

CLinDMA

Cat. No.: B10831051
M. Wt: 808.4 g/mol
InChI Key: PGYFLJKHWJVRMC-ZXRZDOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CLinDMA involves the reaction of specific lipid precursors under controlled conditionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and subsequent reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. Techniques such as spin centrifugation-dialysis (SCD) and tangential flow filtration (TFF) are employed to purify the lipid nanoparticles and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

CLinDMA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include oxidized lipid derivatives, reduced lipid forms, and substituted lipid compounds. These products can have different properties and applications depending on the specific modifications made to the original compound .

Scientific Research Applications

CLinDMA has a wide range of scientific research applications, including:

Mechanism of Action

CLinDMA exerts its effects through the formation of lipid nanoparticles that encapsulate siRNA molecules. These nanoparticles facilitate the delivery of siRNA into target cells, where the siRNA can exert its gene-silencing effects. The molecular targets and pathways involved include the activation of innate immune pathways and the induction of inflammatory cytokines through the stimulation of toll-like receptor 4 (TLR4) signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CLinDMA include other cationic lipids used in lipid nanoparticle formulations, such as:

    DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): Another cationic lipid used in gene delivery systems.

    DODMA (1,2-dioleoyl-3-dimethylammonium-propane): A cationic lipid with similar properties and applications.

    DMTAP (1,2-dimyristoyl-3-trimethylammonium-propane): Used in the formulation of lipid nanoparticles for drug delivery

Uniqueness of this compound

This compound is unique due to its specific structure and ability to induce a strong inflammatory response, making it particularly effective in certain therapeutic applications. Its use in the synthesis of LNP201 for siRNA delivery sets it apart from other cationic lipids, providing a robust platform for gene silencing and other advanced therapeutic strategies .

Properties

Molecular Formula

C54H97NO3

Molecular Weight

808.4 g/mol

IUPAC Name

2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]butoxy]-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine

InChI

InChI=1S/C54H97NO3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-38-56-43-48(42-55(7)8)58-40-26-25-39-57-47-34-36-53(5)46(41-47)30-31-49-51-33-32-50(45(4)29-27-28-44(2)3)54(51,6)37-35-52(49)53/h13-14,16-17,30,44-45,47-52H,9-12,15,18-29,31-43H2,1-8H3/b14-13-,17-16-/t45-,47+,48?,49+,50-,51+,52+,53+,54-/m1/s1

InChI Key

PGYFLJKHWJVRMC-ZXRZDOCRSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.